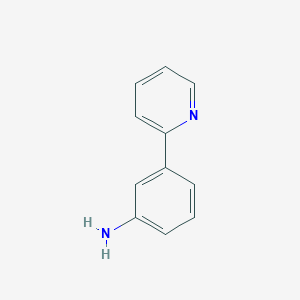

3-(2-Pyridyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNMGMIEOWFPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332665 | |

| Record name | 3-(2-Pyridyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15889-32-4 | |

| Record name | 3-(2-Pyridyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15889-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Pyridyl)aniline: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-(2-Pyridyl)aniline. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identification

This compound is a biaryl amine composed of a pyridine ring linked to an aniline ring at the 3-position of the aniline moiety. This arrangement of aromatic and heterocyclic rings imparts specific electronic and steric properties that make it a valuable building block in chemical synthesis.

Structure:

Identifiers:

-

IUPAC Name: 3-(pyridin-2-yl)aniline[1]

-

CAS Number: 15889-32-4[1]

-

Molecular Formula: C₁₁H₁₀N₂[1]

-

Synonyms: 2-(3-Aminophenyl)pyridine, 3-pyridin-2-yl-phenylamine, 2-(m-Aminophenyl)pyridine[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction optimization, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Weight | 170.21 g/mol | [1] |

| Melting Point | 72-73 °C | |

| Boiling Point | 145-147 °C (at 0.1 Torr) | |

| Appearance | Solid | [2] |

| Density (Predicted) | 1.133 ± 0.06 g/cm³ | |

| XLogP3 | 1.9 | [1] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | [1] |

Solubility: While specific quantitative solubility data for this compound is not extensively documented, a qualitative assessment can be made based on its structure and the properties of similar compounds. The presence of the amine and pyridine functionalities suggests the following solubility profile:

-

High solubility in polar protic solvents like methanol and ethanol.[3]

-

Moderate to high solubility in polar aprotic solvents such as DMSO, DMF, and acetonitrile.[3]

-

Low solubility in non-polar solvents like toluene and hexane.[3]

-

Soluble in chlorinated solvents like dichloromethane.

pKa: An exact experimental pKa value for this compound is not readily available in the literature. However, an estimation can be made based on the pKa values of aniline (pKa of conjugate acid ≈ 4.6) and pyridine (pKa of conjugate acid ≈ 5.2). The pyridine ring acts as an electron-withdrawing group, which is expected to decrease the basicity of the aniline nitrogen, lowering its pKa. Conversely, the aniline group is weakly activating and may slightly increase the basicity of the pyridine nitrogen. It is therefore expected to have two pKa values corresponding to the protonation of each nitrogen, with the aniline nitrogen being less basic than in unsubstituted aniline.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of the expected spectral properties based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on both the aniline and pyridine rings. The chemical shifts will be influenced by the electronic effects of the amino group and the pyridine nitrogen.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (ortho to N) | 8.6-8.7 | d |

| Pyridine-H | 7.7-7.9 | m |

| Aniline-H | 6.7-7.5 | m |

| -NH₂ | 3.5-4.5 | br s |

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms of the two aromatic rings.

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| C-N (Aniline) | 146-148 |

| C-N (Pyridine) | 149-150 |

| C-C (ipso, Pyridine on Aniline) | 138-140 |

| C-C (ipso, Aniline on Pyridine) | 155-157 |

| Aromatic C-H | 115-137 |

FT-IR Spectroscopy (Predicted Characteristic Peaks): The infrared spectrum will show characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as the C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| N-H Bend | 1580-1650 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C=N Stretch (Pyridine) | ~1590 | Medium-Strong |

| C-N Stretch | 1250-1340 | Medium-Strong |

Mass Spectrometry (Predicted Fragmentation): In an electron impact (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve the loss of small molecules or radicals, with the molecular ion being an odd number due to the presence of two nitrogen atoms.[4]

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling: The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a haloaniline with a pyridylboronic acid.

Materials:

-

3-Bromoaniline (or 3-iodoaniline)

-

Pyridine-2-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 eq), pyridine-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Add degassed 1,4-dioxane and water (4:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Applications in Drug Discovery and Materials Science

While this compound itself may not have significant intrinsic biological activity, its structural motif is a "privileged scaffold" in medicinal chemistry. It serves as a crucial intermediate for the synthesis of more complex molecules with therapeutic potential.

Kinase Inhibition: The pyridinyl-aniline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Molecules incorporating the this compound core can be designed to bind to the ATP-binding site of kinases, inhibiting their activity. The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase, while the aniline moiety provides a vector for further functionalization to enhance potency and selectivity.[5]

Caption: A representative kinase signaling pathway illustrating the inhibitory action of a this compound-based drug.

Materials Science: The rigid, conjugated structure of this compound also makes it a candidate for applications in materials science, such as in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and metal-organic frameworks (MOFs). The nitrogen atoms can act as coordination sites for metal ions, facilitating the formation of complex supramolecular structures.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

GHS Hazard Statements:

-

H301: Toxic if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

This technical guide provides a foundational understanding of this compound. Further research and development may uncover new applications and properties of this versatile chemical compound.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Pyridyl)aniline from Pyridine and Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Pyridyl)aniline, a valuable building block in medicinal chemistry and materials science. The document focuses on the prevalent and efficient Suzuki-Miyaura cross-coupling reaction, presenting a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow. This guide is intended to be a practical resource for researchers and professionals in organic synthesis and drug development, enabling the reliable preparation of this important molecular scaffold.

Introduction

The this compound moiety is a significant structural motif found in a variety of biologically active compounds and functional materials. Its synthesis is of considerable interest to the pharmaceutical and chemical industries. Among the various synthetic strategies, transition-metal-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for the construction of the pivotal C-C bond between the pyridine and aniline rings.

This guide will focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of C-C bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. For the synthesis of this compound, this can be achieved by coupling a pyridine derivative with an aniline derivative.

Synthetic Pathways

The synthesis of this compound can be approached through several cross-coupling strategies. The two primary disconnection approaches for the Suzuki-Miyaura reaction are:

-

Route A: Coupling of a 2-halopyridine with a 3-aminophenylboronic acid derivative.

-

Route B: Coupling of a 2-pyridylboronic acid derivative with a 3-haloaniline.

This guide will provide a detailed protocol for Route A, which is a commonly employed and effective method.

Experimental Protocol: Suzuki-Miyaura Coupling

This section details the experimental procedure for the synthesis of this compound via the Suzuki-Miyaura cross-coupling of 2-bromopyridine and 3-aminophenylboronic acid.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Bromopyridine | C₅H₄BrN | 158.00 |

| 3-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 |

| Water | H₂O | 18.02 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |

| Hexane | C₆H₁₄ | 86.18 |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 |

Reaction Setup and Procedure

A suspension of 2-bromopyridine (0.5 g, 3.2 mmol), 3-aminophenylboronic acid (0.49 g, 3.2 mmol), anhydrous potassium carbonate (0.87 g, 6.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.36 g, 0.32 mmol) is prepared in a mixture of 1,2-dimethoxyethane (50 mL) and water (0.66 mL) in a reaction vessel under an argon atmosphere.[1] The reaction mixture is then heated to 80 °C and stirred overnight under argon protection.[1]

Work-up and Purification

After the reaction is complete, the mixture is cooled to room temperature.[1] Water and ethyl acetate are added to the reaction vessel, and the contents are transferred to a separatory funnel.[1] The organic and aqueous layers are separated.[1] The aqueous layer is extracted further with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

The crude product is then purified by silica gel column chromatography using a gradient elution of hexane-EtOAc to afford this compound.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound via the Suzuki-Miyaura coupling reaction described in the experimental protocol.

| Parameter | Value |

| Reactants | |

| 2-Bromopyridine | 0.5 g (3.2 mmol, 1.0 equiv) |

| 3-Aminophenylboronic acid | 0.49 g (3.2 mmol, 1.0 equiv) |

| Catalyst | |

| Pd(PPh₃)₄ | 0.36 g (0.32 mmol, 0.1 equiv) |

| Base | |

| Anhydrous K₂CO₃ | 0.87 g (6.3 mmol, ~2.0 equiv) |

| Solvent | |

| 1,2-Dimethoxyethane (DME) | 50 mL |

| Water | 0.66 mL |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | Overnight |

| Product | |

| This compound | 0.22 g |

| Yield | 42% |

| Analytical Data | |

| LC-MS (Method 1) | tR = 1.46 min; m/z = 171.2 [M + H]⁺ |

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol and quantitative data serve as a practical resource for researchers in the field. The versatility of the Suzuki-Miyaura reaction allows for the potential synthesis of a wide range of substituted pyridyl aniline derivatives by varying the starting materials, further highlighting its importance in drug discovery and materials science. It is recommended that all procedures be carried out by trained professionals in a controlled laboratory environment.

References

Spectroscopic Profile of 3-(2-Pyridyl)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(2-Pyridyl)aniline, a key building block in pharmaceutical and materials science research. The document, tailored for researchers, scientists, and professionals in drug development, details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Included are detailed experimental protocols, tabulated spectral data, and a workflow diagram for spectroscopic analysis.

Introduction

This compound, with the molecular formula C₁₁H₁₀N₂, is a bifunctional aromatic compound featuring both a pyridine and an aniline moiety. This unique structure makes it a valuable synthon for the development of novel ligands, functional materials, and pharmaceutical agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide presents a consolidated resource for its spectroscopic properties.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.68 | ddd | 4.8, 1.8, 0.9 | 1H | Pyridyl H6 |

| 7.94 | d | 8.0 | 1H | Phenyl H6' |

| 7.74 | td | 7.7, 1.8 | 1H | Pyridyl H4 |

| 7.32 - 7.27 | m | 2H | Phenyl H4', Pyridyl H3 | |

| 7.23 | ddd | 7.5, 4.8, 1.2 | 1H | Pyridyl H5 |

| 6.78 | ddd | 7.7, 2.3, 1.1 | 1H | Phenyl H2' |

| 3.85 | s (br) | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.4 | Pyridyl C2 |

| 149.6 | Pyridyl C6 |

| 147.1 | Phenyl C1' |

| 139.8 | Phenyl C3' |

| 136.7 | Pyridyl C4 |

| 129.5 | Phenyl C5' |

| 122.0 | Pyridyl C5 |

| 120.9 | Pyridyl C3 |

| 118.8 | Phenyl C4' |

| 118.0 | Phenyl C6' |

| 115.1 | Phenyl C2' |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1620 - 1580 | Strong | C=C stretching (aromatic rings) and N-H bending |

| 1470 - 1430 | Strong | C=N stretching (pyridine ring) |

| 1330 - 1250 | Medium | C-N stretching (aromatic amine) |

| 900 - 675 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) observed for this compound are listed below.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 170 | 100 | [M]⁺ (Molecular ion) |

| 169 | 80 | [M-H]⁺ |

| 143 | 30 | [M-HCN]⁺ |

| 115 | 25 | [C₉H₇]⁺ |

| 78 | 15 | [C₆H₆]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of this compound is depicted in the following diagram.

Conclusion

This technical guide provides a foundational set of spectroscopic data and methodologies for the analysis of this compound. The presented NMR, IR, and MS data serve as a reliable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for the unambiguous characterization of this important chemical compound.

Technical Guide: 3-(2-Pyridyl)aniline (CAS: 15889-32-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)aniline, with CAS number 15889-32-4, is a biaryl amine compound featuring a pyridine ring linked to an aniline moiety at the meta-position. This structural arrangement makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of two distinct nitrogen atoms—the sp²-hybridized nitrogen in the pyridine ring and the sp³-hybridized amino group on the aniline ring—provides multiple sites for chemical modification and coordination.

The pyridyl-aniline scaffold is recognized as a "privileged structure" in drug discovery, frequently appearing in molecules designed to interact with biological targets, particularly protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with the hinge region of kinase ATP-binding pockets, while the aniline group serves as a versatile anchor for introducing further substitutions to enhance potency and selectivity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 15889-32-4 | [1] |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 72-73 °C | |

| Boiling Point | 357.5 °C at 760 mmHg; 145-147 °C at 0.1 Torr | |

| Density (Predicted) | 1.133 ± 0.06 g/cm³ | |

| Solubility | Slightly soluble in water (1.9 g/L at 25 °C) | |

| Flash Point | 197.3 °C | |

| Refractive Index | 1.626 | |

| XLogP3 | 1.9 | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (8H) expected in the δ 6.5-8.7 ppm range, with distinct coupling patterns for the substituted pyridine and aniline rings. A broad singlet for the -NH₂ protons (2H) is also anticipated. |

| ¹³C NMR | Signals for 11 carbon atoms. Aromatic carbons typically appear in the δ 110-160 ppm range. The carbon attached to the amino group would be shifted upfield compared to the others on the aniline ring. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine group around 3300-3500 cm⁻¹. C=N and C=C stretching vibrations for the aromatic rings are expected in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 170.21. |

Synthesis and Reactivity

This compound is typically synthesized via palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-nitrogen bonds.

Synthetic Pathways

The most common and robust methods for synthesizing pyridyl-aniline scaffolds are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound. For this compound, this could be achieved by reacting 2-bromopyridine with 3-aminophenylboronic acid or, alternatively, 3-bromoaniline with 2-pyridylboronic acid.[2][3]

-

Buchwald-Hartwig Amination: This method directly forms the C-N bond by coupling an aryl halide with an amine.[4][5] The synthesis could involve the reaction of 3-bromopyridine with aniline under palladium catalysis, though this approach may present challenges in regioselectivity and is less common for this specific isomer.

A logical workflow for the Suzuki-Miyaura synthesis is depicted below.

Caption: General Suzuki-Miyaura Synthesis Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of a pyridyl-aniline derivative, adapted for this compound.[2]

Materials:

-

2-Bromopyridine (1.0 equiv)

-

3-Aminophenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl Acetate

-

Brine

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-aminophenylboronic acid (1.2 equiv) and potassium carbonate (2.0 equiv).

-

Add 2-bromopyridine (1.0 equiv) and the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

-

Cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a key intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors.

Caption: Role in Kinase Inhibitor Synthesis.

-

Kinase Inhibitors: The pyridyl-aniline core is adept at binding to the ATP pocket of protein kinases. The pyridine nitrogen often forms a critical hydrogen bond with the kinase hinge region, while the aniline nitrogen provides a vector for introducing side chains that can occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.[6]

-

Coordination Chemistry: As a bidentate N,N'-chelating ligand, this compound can form stable complexes with various transition metals.[7] These metal complexes are investigated for their potential applications in catalysis, such as in cross-coupling reactions, and for their unique photophysical properties in materials science.[7][8]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H301: Toxic if swallowed [Danger] |

| Skin Corrosion/Irritation | H315: Causes skin irritation [Warning] |

| Eye Damage/Irritation | H319: Causes serious eye irritation [Warning] |

| STOT, Single Exposure | H335: May cause respiratory irritation [Warning] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Storage should be in a tightly sealed container in a dry, dark, and well-ventilated place.[9]

References

- 1. This compound | C11H10N2 | CID 459517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Physical properties of 3-(2-Pyridyl)aniline melting point and boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 3-(2-Pyridyl)aniline, specifically its melting and boiling points. It includes standardized experimental protocols for the determination of these properties and a representative synthetic workflow.

Core Physical Properties

This compound, also known as 2-(3-aminophenyl)pyridine, is a solid crystalline organic compound. Its key physical properties are summarized below.

Data Presentation

| Physical Property | Value | Conditions |

| Melting Point | 72-73 °C | Atmospheric Pressure |

| Boiling Point | 145-147 °C | 0.1 Torr (0.1 mmHg) |

Experimental Protocols

While specific experimental data for the determination of the melting and boiling points of this compound are not publicly detailed, the following standard laboratory protocols are utilized for such measurements.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of purity and is determined as a temperature range from the first sign of melting to the complete liquefaction of the sample.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[2]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Watch glass

Procedure:

-

Sample Preparation: If the crystalline sample of this compound is not already a fine powder, it should be gently crushed using a mortar and pestle to ensure uniform packing.[2][3]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample on a watch glass. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end.[4] The packed sample height should be approximately 2-3 mm.[4]

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.[4]

-

For an unknown compound, a rapid preliminary heating (10-20 °C per minute) is performed to determine an approximate melting range.[2][3]

-

The apparatus is allowed to cool. A second sample is then heated rapidly to about 20 °C below the approximate melting point.[4]

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[2]

-

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Vacuum Distillation)

The boiling point of this compound is provided at reduced pressure (vacuum), a common technique for compounds that may decompose at their atmospheric boiling point.[5][6]

Apparatus:

-

Vacuum distillation setup (round-bottom flask, Claisen adapter, condenser, receiving flask)[7]

-

Manometer for pressure measurement

-

Heating mantle and stir plate with a stir bar

-

Thermometer and adapter

-

Vacuum grease

Procedure:

-

Apparatus Assembly: All glassware is inspected for cracks or defects.[7] The joints of the distillation apparatus are lightly greased to ensure a tight seal under vacuum.[7] A stir bar is placed in the round-bottom flask to prevent bumping.[7]

-

Sample Introduction: The this compound sample is placed in the distilling flask.

-

System Evacuation: The apparatus is connected to a vacuum trap and the vacuum source. The pressure inside the system is gradually reduced. The manometer is monitored to ensure the target pressure (e.g., 0.1 Torr) is reached and stable.[5]

-

Heating and Distillation:

-

Once the desired pressure is stable, the stirring is initiated and the heating mantle is turned on.

-

The temperature is slowly increased until the liquid begins to boil and the vapor phase starts to move into the condenser.

-

The temperature is recorded when the distillate is condensing and dripping into the receiving flask at a steady rate. This stable temperature reading is the boiling point at that specific pressure.[5]

-

-

Shutdown: After collecting the distillate, the heating is discontinued, and the apparatus is allowed to cool before slowly venting the system to atmospheric pressure.

Synthetic Workflow Visualization

While this compound can be sourced from chemical suppliers, it and its derivatives are often synthesized for research purposes. The following diagram illustrates a generalized, logical workflow for the synthesis of a substituted pyridyl aniline, such as 3-Methyl-4-(pyridin-4-yl)aniline, which involves common reactions in medicinal chemistry like nitration, Suzuki-Miyaura coupling, and reduction.[8]

Caption: Generalized workflow for the synthesis of a pyridyl aniline derivative.

References

- 1. chm.uri.edu [chm.uri.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Purification [chem.rochester.edu]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

Solubility Profile of 3-(2-Pyridyl)aniline: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Pyridyl)aniline, a pivotal building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its behavior in various common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on a qualitative assessment based on established chemical principles and provides a detailed experimental protocol for its precise determination.

Core Executive Summary

This compound is a bifunctional molecule featuring both a pyridine ring and an aniline moiety. This unique structure, possessing both hydrogen bond donor (-NH2) and acceptor (pyridyl nitrogen) sites, alongside aromatic character, dictates its solubility. Generally, it is expected to exhibit favorable solubility in polar protic and aprotic organic solvents, with limited solubility in non-polar media. Understanding these characteristics is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility Assessment

The solubility of this compound can be predicted based on the "like dissolves like" principle. The presence of the polar amine and pyridine functionalities suggests good interaction with polar solvents, while the aromatic rings allow for van der Waals interactions.[1][2] A qualitative summary of its expected solubility is presented below.

| Solvent Class | Common Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine and pyridine nitrogens can act as hydrogen bond acceptors, and the N-H group of the aniline can act as a hydrogen bond donor with protic solvents.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polar nature of these solvents can effectively solvate the polar functionalities of the this compound molecule.[1] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions with the solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Ethers are less polar than the other categories and have limited ability to engage in strong intermolecular interactions with the polar groups of the molecule. |

| Aromatic | Toluene, Benzene | Low | While there are aromatic rings in both solute and solvent, the overall polarity of this compound limits its solubility in these non-polar environments.[1] |

| Non-Polar | Hexane, Heptane | Low / Insoluble | The significant difference in polarity between the solute and these non-polar solvents results in poor solvation.[1] |

Experimental Protocol: Determination of Equilibrium Solubility

To obtain quantitative solubility data, the following equilibrium solubility method is recommended. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent.[3][4]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical technique like UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a different organic solvent. Ensure there is undissolved solid remaining.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or other quantitative method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL or mol/L) = Concentration from calibration curve × Dilution factor

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine the quantitative solubility through the detailed experimental protocol provided.

References

Molecular weight and formula of 3-(2-Pyridyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Pyridyl)aniline, a heterocyclic aromatic amine with significant potential in medicinal chemistry and materials science. This document details the fundamental physicochemical properties, a robust experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and a thorough characterization through nuclear magnetic resonance (NMR) and mass spectrometry (MS). Furthermore, this guide explores the prospective biological activities of this compound, drawing insights from the established pharmacological profiles of structurally related pyridyl-aniline scaffolds, particularly as kinase inhibitors and antimicrobial agents. Visual workflows and data are presented to facilitate understanding and replication in a research and development setting.

Core Compound Properties

This compound, also known as 2-(3-aminophenyl)pyridine, is a biaryl amine featuring a pyridine ring linked to an aniline moiety. This structural motif is of considerable interest in drug discovery due to the versatile roles these functional groups can play in molecular interactions with biological targets.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| CAS Number | 15889-32-4 | [1] |

| IUPAC Name | 3-(pyridin-2-yl)aniline | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Melting Point | 72-73 °C | |

| Boiling Point | 145-147 °C at 0.1 mmHg |

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and aniline rings is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields, tolerance of various functional groups, and the commercial availability of the necessary precursors.[2][3][4][5] The reaction couples an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Two primary synthetic routes are proposed:

-

Coupling of 2-bromopyridine with 3-aminophenylboronic acid.

-

Coupling of 3-bromoaniline with a 2-pyridylboronic acid derivative.

The following is a generalized experimental protocol for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3-Bromoaniline (1.0 equiv)

-

2-Pyridylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromoaniline, 2-pyridylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts for this compound.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Pyridine-H | ~8.7 | d | H6' |

| Pyridine-H | ~7.8 | t | H4' |

| Pyridine-H | ~7.7 | d | H3' |

| Aniline-H | ~7.3 | t | H5 |

| Pyridine-H | ~7.2 | dd | H5' |

| Aniline-H | ~7.1 | m | H2, H4 |

| Aniline-H | ~6.7 | dd | H6 |

| Amine-H | ~3.8 | br s | -NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Pyridine-C | ~157.0 | C2' |

| Pyridine-C | ~149.5 | C6' |

| Aniline-C | ~147.0 | C3 |

| Aniline-C | ~139.0 | C1 |

| Pyridine-C | ~137.0 | C4' |

| Aniline-C | ~129.5 | C5 |

| Pyridine-C | ~122.5 | C5' |

| Pyridine-C | ~120.5 | C3' |

| Aniline-C | ~118.0 | C6 |

| Aniline-C | ~115.0 | C4 |

| Aniline-C | ~114.5 | C2 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 169 | [M-H]⁺ |

| 143 | [M-HCN]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |

Potential Biological Activity and Applications

While direct biological studies on this compound are limited in publicly available literature, the pyridyl-aniline scaffold is a well-recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.[6][7]

Kinase Inhibition

The pyridyl-aniline core is a key structural motif in numerous kinase inhibitors. The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the aniline moiety provides a vector for further functionalization to enhance potency and selectivity.[6] Derivatives of this scaffold have shown inhibitory activity against various kinases involved in cancer cell proliferation and signaling.

Antimicrobial Activity

Pyridine derivatives are known to exhibit a broad range of antimicrobial activities.[8][9][10] The nitrogen atom in the pyridine ring can play a crucial role in the interaction with bacterial targets. The pyridyl-aniline structure, therefore, represents a promising scaffold for the development of novel antibacterial agents. Further studies are warranted to evaluate the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Conclusion

This compound is a compound of significant interest with a straightforward and efficient synthetic route via the Suzuki-Miyaura cross-coupling reaction. Its structural features suggest a strong potential for applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a foundational framework for researchers to synthesize, characterize, and further investigate the biological properties of this versatile molecule. The detailed protocols and compiled data serve as a valuable resource to facilitate future research and development efforts centered on this promising chemical entity.

References

- 1. This compound | C11H10N2 | CID 459517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 10. Antibacterial Activity of 2-Picolyl-polypyridyl-Based Ruthenium (II/III) Complexes on Non-Drug-Resistant and Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational and Spectroscopic Analysis of 3-(2-Pyridyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)aniline, a heterocyclic aromatic amine, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-donating aniline moiety linked to an electron-withdrawing pyridine ring, imparts unique electronic and photophysical properties. This guide provides an in-depth overview of the computational and spectroscopic techniques used to characterize this compound, with a focus on Density Functional Theory (DFT) analysis. Understanding these properties is crucial for its application in the rational design of novel pharmaceuticals and functional materials.

Molecular Structure and Optimization

The foundational step in the computational analysis of this compound is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule.

Computational Protocol: Geometry Optimization

Density Functional Theory (DFT) is a robust method for optimizing molecular geometries. A common approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set such as 6-311++G(d,p).

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a full geometry optimization without constraints to locate the global energy minimum.

-

Conduct a frequency calculation on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

-

The optimized geometry provides the theoretical bond lengths and angles, which can be compared with experimental data obtained from X-ray crystallography if available.

Data Presentation: Geometric Parameters

The following table presents the standard IUPAC numbering for this compound and a comparison of theoretically optimized geometric parameters.

Table 1: Selected Optimized Geometric Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Atoms | Bond Length (Å) | Bond Angle (°) |

| Aniline Ring | C1-C2 | 1.40 | |

| C2-C3 | 1.39 | ||

| C3-C4 | 1.40 | ||

| C4-C5 | 1.39 | ||

| C5-C6 | 1.40 | ||

| C6-C1 | 1.39 | ||

| C3-N1 | 1.40 | ||

| N1-H1 | 1.01 | ||

| N1-H2 | 1.01 | ||

| C2-C1-C6 | 120.1 | ||

| C1-C2-C3 | 119.8 | ||

| C2-C3-C4 | 120.2 | ||

| C1-C6-C5 | 119.8 | ||

| Pyridine Ring | C7-C8 | 1.39 | |

| C8-C9 | 1.39 | ||

| C9-C10 | 1.39 | ||

| C10-C11 | 1.39 | ||

| C11-N2 | 1.34 | ||

| N2-C7 | 1.34 | ||

| C11-N2-C7 | 117.0 | ||

| N2-C7-C8 | 123.5 | ||

| Inter-ring | C4-C7 | 1.48 | |

| C3-C4-C7 | 120.5 | ||

| C5-C4-C7 | 120.5 | ||

| N2-C7-C4 | 116.0 |

Note: The values presented are typical for such structures and serve as a reference. Actual experimental values may vary.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of molecules. When combined with DFT calculations, a powerful synergy is created, allowing for the accurate assignment of spectral features.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the different vibrational modes of a molecule. Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopies are complementary techniques that provide a molecular fingerprint.

Experimental Protocol:

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a spectrometer with the sample prepared as a KBr pellet.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 4000-100 cm⁻¹ range using a spectrometer with a laser excitation source (e.g., Nd:YAG laser at 1064 nm).

Computational Protocol:

-

Software: Gaussian, ORCA.

-

Method: DFT/B3LYP with the 6-311++G(d,p) basis set.

-

Procedure: A frequency calculation is performed on the optimized geometry. The calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR | Calculated FT-IR (Scaled) | Assignment |

| N-H stretch (asym) | ~3450 | ~3445 | Amine N-H stretching |

| N-H stretch (sym) | ~3360 | ~3355 | Amine N-H stretching |

| C-H stretch (arom.) | ~3100-3000 | ~3080-3020 | Aromatic C-H stretching |

| C=C stretch (arom.) | ~1600-1450 | ~1590, 1570, 1480, 1440 | Aromatic ring stretching |

| N-H bend | ~1620 | ~1615 | Amine N-H scissoring |

| C-N stretch | ~1300 | ~1295 | Aryl-amine C-N stretching |

| C-H in-plane bend | ~1200-1000 | ~1170, 1150, 1080, 1020 | Aromatic C-H bending |

| Ring breathing | ~1000 | ~995 | Pyridine ring breathing |

| C-H out-of-plane bend | ~900-700 | ~880, 840, 780, 740 | Aromatic C-H bending |

Note: Experimental values are typical for substituted anilines and pyridines. The calculated values are representative predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol:

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as an internal standard.

Computational Protocol:

-

Method: Gauge-Including Atomic Orbital (GIAO) method within a DFT framework (B3LYP/6-311++G(d,p)).

-

Procedure: The magnetic shielding tensors are calculated for the optimized molecular structure. The chemical shifts are then determined relative to a reference compound (e.g., TMS) calculated at the same level of theory.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aniline Ring | ||

| C1 | - | ~120 |

| C2 | ~6.8 | ~115 |

| C3 | - | ~148 |

| C4 | - | ~130 |

| C5 | ~7.2 | ~118 |

| C6 | ~6.7 | ~116 |

| N1-H | ~5.5 (broad) | - |

| Pyridine Ring | ||

| C7 | - | ~157 |

| C8 | ~7.8 | ~122 |

| C9 | ~7.3 | ~137 |

| C10 | ~7.9 | ~120 |

| C11 | ~8.6 | ~149 |

Note: These are predicted values and can be influenced by solvent effects in experimental measurements.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Experimental Protocol:

-

The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

Computational Protocol:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level.

-

Procedure: TD-DFT calculations are performed on the optimized geometry to predict the electronic transition energies (wavelengths), oscillator strengths, and the nature of the transitions (e.g., π→π* or n→π*).

Table 4: Predicted Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Nature of Transition |

| S₀ → S₁ | ~320 | ~0.25 | π→π* (HOMO → LUMO) |

| S₀ → S₂ | ~270 | ~0.30 | π→π* |

Note: The solvent environment can significantly influence the position of absorption maxima.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

Computational Protocol:

-

The energies of the HOMO and LUMO are obtained from the output of the DFT calculation on the optimized geometry.

-

Global reactivity descriptors can be calculated from these energies:

-

Ionization Potential (I) ≈ -E_HOMO

-

Electron Affinity (A) ≈ -E_LUMO

-

Energy Gap (ΔE) = E_LUMO - E_HOMO

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Potential (μ) = -(I + A) / 2

-

Electrophilicity Index (ω) = μ² / (2η)

-

Table 5: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| E_HOMO | -5.71 |

| E_LUMO | -2.38 |

| Energy Gap (ΔE) | 3.33 |

| Ionization Potential (I) | 5.71 |

| Electron Affinity (A) | 2.38 |

Source: Data for 3-(Pyridin-2-yl)aniline from analogous compound studies.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue representing regions of low electron density (electrophilic sites). For this compound, the nitrogen atom of the pyridine ring and the amino group are expected to be electron-rich regions, while the hydrogen atoms of the amino group and the aromatic rings are likely to be electron-deficient.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. The analysis of donor-acceptor interactions within the NBO framework can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

Diagrams

Caption: Workflow for the comparative analysis of experimental and theoretical data.

Caption: Workflow for the computational DFT analysis of this compound.

Conclusion

The integrated approach of experimental spectroscopy and DFT calculations provides a comprehensive understanding of the structural, vibrational, and electronic properties of this compound. This detailed characterization is fundamental for modulating its properties for specific applications in drug development, where molecular geometry and electronic features govern interactions with biological targets, and in materials science, where these same properties dictate the performance of organic electronic devices. This guide serves as a framework for the systematic analysis of this compound and its derivatives.

The Synthesis of 3-(2-Pyridyl)aniline: A Journey Through Time

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)aniline is a key structural motif in medicinal chemistry and materials science, valued for its role as a versatile building block in the synthesis of pharmaceuticals and functional materials. Its structure, featuring a pyridine ring linked to an aniline moiety, imparts unique electronic and coordinating properties. While a singular, definitive report on the initial discovery and synthesis of this compound is not readily apparent in surveyed historical literature, its synthetic evolution can be traced through the broader development of cross-coupling methodologies. This guide provides a comprehensive overview of both the plausible classical and established modern synthetic routes to this important molecule.

Historical Perspective: Plausible Classical Synthetic Routes

Prior to the advent of modern palladium-catalyzed cross-coupling reactions, the synthesis of biaryl compounds like this compound would have relied on harsher, less efficient classical methods. Two plausible routes for its early synthesis are the reduction of a nitropyridine precursor and copper-catalyzed coupling reactions.

Synthesis via Reduction of a Nitro Intermediate

A common classical strategy for the synthesis of anilines is the reduction of a corresponding nitroaromatic compound. This multi-step approach would first involve the synthesis of 2-(3-nitrophenyl)pyridine, followed by its reduction to the desired aniline.

Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)pyridine followed by Reduction

Step 1: Synthesis of 2-(3-Nitrophenyl)pyridine (Hypothetical Classical Approach)

This step would likely have been achieved through a reaction such as a modified Ullmann condensation or a similar copper-catalyzed reaction, which were the state-of-the-art for C-C bond formation between aryl halides and other carbon nucleophiles before the palladium era.

-

Reaction: 2-Bromopyridine (1.0 eq.) and 1-iodo-3-nitrobenzene (1.1 eq.) would be heated at high temperatures (typically > 150 °C) in the presence of a copper source, such as copper powder or a copper(I) salt, and a high-boiling point solvent like nitrobenzene or dimethylformamide (DMF).

-

Work-up: After cooling, the reaction mixture would be diluted with an organic solvent and washed extensively with aqueous ammonia to remove copper salts, followed by water and brine. The organic layer would be dried and concentrated, and the crude product purified by distillation or recrystallization.

Step 2: Reduction of 2-(3-Nitrophenyl)pyridine to this compound

The reduction of the nitro group to an amine is a well-established transformation.

-

Reagents: To a solution of 2-(3-nitrophenyl)pyridine (1.0 eq.) in a solvent such as ethanol or acetic acid, a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder (Fe) in acetic acid would be added.

-

Procedure: The reaction mixture would be heated to reflux for several hours until the starting material is consumed (monitored by techniques available at the time, such as color change).

-

Work-up: The reaction would be cooled and made basic with a sodium hydroxide solution to precipitate the metal hydroxides. The product would then be extracted into an organic solvent, dried, and purified by distillation or recrystallization.

Ullmann-Type Condensation

The Ullmann condensation, a copper-catalyzed reaction to form carbon-nitrogen bonds, represents another plausible, albeit challenging, classical route.[1] This would involve the direct coupling of 2-bromopyridine with 3-aminoaniline (m-phenylenediamine). However, the direct N-arylation of an aniline with a heteroaryl halide under classical Ullmann conditions is often difficult and can lead to side products.

The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl and N-aryl compounds, offering milder conditions, higher yields, and greater functional group tolerance. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the cornerstones of modern synthetic approaches to this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a pyridine derivative with an aniline derivative, where one partner is a halide or triflate and the other is a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound [2][3]

-

Reactants: 2-Bromopyridine (1.0 eq.) and 3-aminophenylboronic acid (1.0-1.2 eq.).

-

Catalyst and Base: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 5-10 mol%), and a base, commonly anhydrous potassium carbonate (K₂CO₃) (2.0 eq.), are used.

-

Solvent: A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or toluene and water is often employed.

-

Procedure: To a flask containing the reactants and base, the solvent system is added, and the mixture is degassed with an inert gas (e.g., argon). The palladium catalyst is then added, and the reaction is heated to reflux (typically 80-100 °C) overnight.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While less common for the direct synthesis of this compound due to the availability of precursors for the Suzuki coupling, it is a viable alternative, especially for creating derivatives. This would involve coupling 3-bromopyridine with aniline, or 2-bromopyridine with aniline followed by a subsequent functionalization of the aniline ring.

Quantitative Data Summary

The following tables summarize typical quantitative data for the different synthetic routes.

| Classical Synthesis via Nitro Reduction (Estimated) | |

| Parameter | Value |

| Overall Yield | 20-40% |

| Purity | Variable, often requires extensive purification |

| Reaction Temperature | High (>150 °C for coupling, reflux for reduction) |

| Reaction Time | 12-48 hours |

| Modern Suzuki-Miyaura Coupling | |

| Parameter | Value |

| Yield | 42-78%[2][3] |

| Purity | >95% after chromatography |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 8-24 hours |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Conclusion

The synthesis of this compound showcases the significant advancements in synthetic organic chemistry. While classical methods provided a potential, albeit arduous, path to such molecules, the development of palladium-catalyzed cross-coupling reactions has made their preparation significantly more efficient, versatile, and amenable to the demands of modern research and development. The Suzuki-Miyaura coupling, in particular, stands out as the preferred method for the synthesis of this compound and its derivatives, offering high yields and broad functional group compatibility. This guide provides researchers and drug development professionals with a thorough understanding of the historical and contemporary synthetic landscape for this valuable chemical entity.

References

In-Depth Technical Guide: Hazards and Safety Precautions for Handling 3-(2-Pyridyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for handling 3-(2-Pyridyl)aniline (CAS No. 15889-32-4). The information is compiled from publicly available safety data sheets and chemical databases to ensure laboratory personnel can work with this compound in a safe and controlled manner.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2] The GHS classification is summarized in the table below.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |

| Acute toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed | |

| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious eye damage/eye irritation | Category 2 | Warning | H319: Causes serious eye irritation | |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | Warning | H335: May cause respiratory irritation |

Source: PubChem CID 459517, Echemi[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 15889-32-4 |

| Appearance | Solid |

| Melting Point | 72-73 °C |

| Boiling Point | 145-147 °C at 0.1 Torr |

| Flash Point | 197.3 °C |

| Density | 1.133 g/cm³ (Predicted) |

| Solubility | Slightly soluble in water (1.9 g/L at 25°C) |

Source: PubChem CID 459517, Echemi[1][2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment must be worn when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard. |

| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves for integrity before use. - Lab Coat: A clean, fully buttoned lab coat must be worn. - Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely. |

Source: JHECHEM CO LTD, Fisher Scientific[3]

Handling Procedures

All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The substance should be stored locked up and kept separate from foodstuff containers or incompatible materials.[2] It is recommended to keep the compound in a dark place and sealed in a dry environment at room temperature.[5][6]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| If Swallowed | Get emergency medical help immediately.[2] Rinse mouth. |

| If on Skin | Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell. |

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] Do not let the product enter drains.

Experimental Protocols Disclaimer

The hazard classifications (e.g., "Toxic if swallowed") provided in this guide are based on the results of toxicological studies. However, detailed methodologies and experimental protocols for these studies are not available in the publicly accessible safety data sheets and chemical databases referenced. This level of detail is typically found in specialized toxicology reports and regulatory submission documents.

Visualized Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.

Caption: Workflow for Safely Handling this compound.

References

Methodological & Application

Application Notes and Protocols for 3-(2-Pyridyl)aniline in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)aniline is a versatile bidentate ligand in coordination chemistry, featuring both a pyridine and an aniline moiety. This structure allows for the formation of stable five-membered chelate rings with a variety of transition metals. The electronic properties of the resulting metal complexes can be fine-tuned, making them attractive candidates for applications in catalysis, materials science, and drug development. These application notes provide detailed protocols for the synthesis of this compound and its metal complexes, along with its potential applications based on studies of analogous compounds.

Note: Experimental data specifically for this compound complexes are limited in the publicly available literature. The following protocols and data are based on established procedures for structurally similar pyridyl-aniline and bipyridyl ligands and should be considered as a starting point for experimental design and validation.

Synthesis Protocols

Synthesis of this compound Ligand